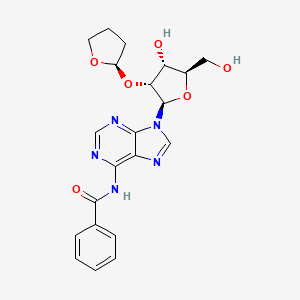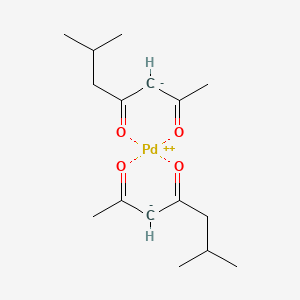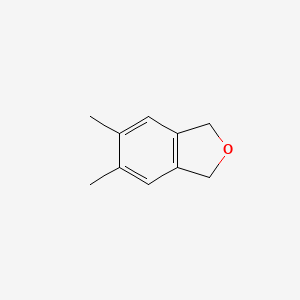
5,6-Dimethyl-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the isobenzofuran family Isobenzofurans are known for their reactivity and are often used in various organic synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5,6-dimethylphthalic anhydride with a suitable reducing agent can yield the desired compound. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 5,6-Dimethyl-1,3-dihydroisobenzofuran may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6-dimethylphthalic acid.
Reduction: Formation of 5,6-dimethyl-1,3-dihydroisobenzofuran derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5,6-Dimethyl-1,3-dihydroisobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The compound can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroisobenzofuran: Lacks the methyl groups at the 5 and 6 positions, resulting in different chemical properties.
5,6-Dimethylisobenzofuran: Similar structure but without the dihydro component, leading to different reactivity.
Uniqueness
5,6-Dimethyl-1,3-dihydroisobenzofuran is unique due to the presence of both the dihydro component and the methyl groups at the 5 and 6 positions. This combination enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
91060-81-0 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
5,6-dimethyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-3-9-5-11-6-10(9)4-8(7)2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
GZSNLUJFJCHPAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(COC2)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


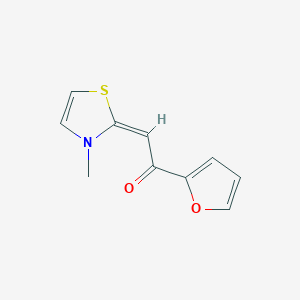
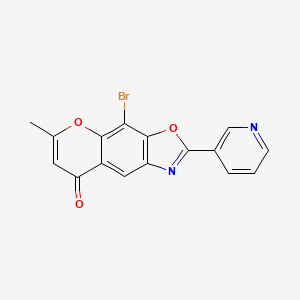
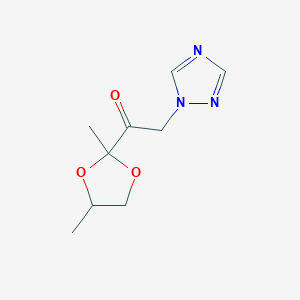

![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
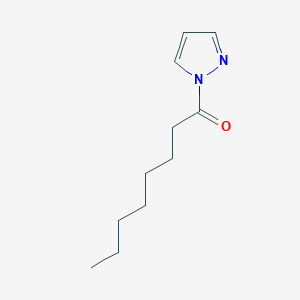

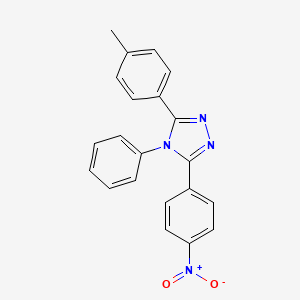
![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)

![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
